molecular formula C10H5Cl2FN2 B3176504 Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)- CAS No. 99708-45-9

Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-

Cat. No.: B3176504
CAS No.: 99708-45-9
M. Wt: 243.06 g/mol
InChI Key: CHSMLTMWXABDJN-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-, is a heterocyclic compound that is used in a wide range of scientific research applications. It is a six-membered ring containing three nitrogen atoms and three carbon atoms. It is a colorless solid that is soluble in water and organic solvents. Pyridazine is a versatile compound that can be used in a variety of synthetic reactions, and it has been used in the synthesis of several important compounds, such as antibiotics, antivirals, and anti-cancer drugs.

Scientific Research Applications

Optoelectronic Applications

Recent studies have highlighted the potential of Pyridazine derivatives in the development of optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, demonstrating value in creating novel materials for optoelectronic applications. Such materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The introduction of Pyridazine fragments into these systems has shown to enhance electroluminescent properties, making them crucial for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Furthermore, Pyridazine derivatives have been identified as potential structures for nonlinear optical materials and colorimetric pH sensors, indicating their broad applicability in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry

In the realm of medicinal chemistry, Pyridazine derivatives have shown a wide range of biological activities. These compounds have been identified to exhibit antitumor, antibacterial, analgesic, and diuretic activities. Such a broad spectrum of biological activity underlines the significance of Pyridazine derivatives in the synthesis of new compounds for potential therapeutic applications. The structural isomers of the bicyclic ring system containing Pyridazine have been explored for their selective inhibition properties against phosphodiesterases, showcasing their novel class as GABA-A receptor benzodiazepine binding site ligands. This diversity in biological activity highlights the potential of Pyridazine derivatives in the preparation of new pharmaceutical compounds (Wojcicka & Nowicka-Zuchowska, 2018).

Synthesis and Reactivity

The synthesis of Pyridazine and its derivatives is a key area of interest due to their variety of biological activities, especially related to the cardiovascular system. Pyridazine, being an electron-deficient heteroaromatic compound, presents unique properties such as a high boiling point and weak base nature, which are attributed to the polarizability of the N-N unit. These characteristics make Pyridazine derivatives suitable for various chemical transformations, potentially leading to new pharmacological agents (Jakhmola, Jawla, Tangri, & Mishra, 2016).

Mechanism of Action

Target of Action

It’s known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

Pyridazinone derivatives have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural features of the compound and the nature of its target.

Biochemical Pathways

Given the wide range of activities associated with pyridazinone derivatives, it’s plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, pain perception, platelet aggregation, and more.

Result of Action

Based on the known activities of pyridazinone derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of platelet aggregation, among others .

Properties

IUPAC Name

3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMLTMWXABDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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